Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate
Description
Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate is a cyclopropane-containing ester featuring a nitromethyl (-CH2NO2) substituent on the cyclopropane ring. The compound’s structure combines the strain of the cyclopropane ring with the electron-withdrawing nature of the nitro group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[1-(nitromethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-7(10)5-8(3-4-8)6-9(11)12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHQSSVWUCLHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrocyclopropanation via Michael Addition of Nitromethane to α-Bromo-α,β-Unsaturated Ketones
One classical approach to synthesize nitrocyclopropane derivatives involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones, followed by intramolecular cyclization to form the cyclopropane ring.
Mechanism Overview : The reaction starts with the nucleophilic addition of nitromethane to the double bond of the α-bromo-α,β-unsaturated ketone under basic conditions, forming an anionic intermediate. This intermediate undergoes elimination of bromide ion, resulting in cyclopropane ring closure with a nitromethyl substituent attached to the cyclopropane ring.
Representative Reaction : Kocór and Kroszczński demonstrated this method by reacting nitromethane with 2-bromo-3-oxo-1,4,6-trienes, yielding nitrocyclopropane derivatives in moderate yields (25-27%) after extended reaction times (~10 days) (Scheme 1).
Advancements : Arai et al. improved this method by employing phase-transfer catalysis (PTC) with quaternary ammonium salts and potassium carbonate as a base, facilitating asymmetric cyclopropanation of α-bromocyclopentenone derivatives. The use of chiral PTCs and co-catalysts like tetrahexylammonium bromide enhanced both yield and enantiomeric excess (up to 50% yield and 62% ee) (Table 1).
Table 1. Asymmetric Cyclopropanation Yields and Enantiomeric Excess
| Entry | R | R1 | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | vinyl | H5 | 21 | 25 | 6 |
| 2 | vinyl | 4-OMe | 13 | 29 | 4 |
| 3 | vinyl | F5 | 17 | 19 | 59 |
| 4 | ethyl | F5 | 130 | 14 | 76 |
| 5 | ethyl | F5 | 11 | 34 | 64 |
| 6 | ethyl | F5 | 22 | 50 | 62 |
Note: Reaction conditions include 10 equivalents of nitromethane, 10 mol% PTC, and K2CO3 or Rb2CO3 as base in THF at room temperature.
Additional Synthetic Routes and Notes
Intramolecular Cyclopropanation of γ-Nitro Alcohols : This method involves intramolecular displacement reactions (e.g., Mitsunobu reaction) to form nitrocyclopropane rings, which can be useful for synthesizing specific stereoisomers.
Cyclopropanation of Dibromopropanoates : Cyclopropanation of tert-butyl 2,3-dibromopropanoate with nitroalkanes provides another route to functionalized nitrocyclopropanes.
Michael Addition of Bromonitromethane to Electron-Poor Alkenes : This approach allows for the formation of nitrocyclopropanes via conjugate addition followed by cyclization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Michael Addition of Nitromethane to α-Bromo-α,β-Unsaturated Ketones | α-Bromo-α,β-unsaturated ketones, nitromethane, base (t-BuOK, K2CO3), PTC | Potential for asymmetric synthesis; moderate yields | Long reaction times; moderate yields |
| Cyclopropanation using Nitrodiazomethanes | Nitrodiazomethanes, alkenes, Rh2(OAc)4 catalyst | Broad substrate scope; good yields | Requires diazo chemistry expertise |
| Intramolecular Cyclopropanation of γ-Nitro Alcohols | γ-Nitro alcohols, Mitsunobu conditions | Stereoselective; intramolecular | Limited to specific substrates |
| Cyclopropanation of Dibromopropanoates | Dibromopropanoates, nitroalkanes | Access to functionalized nitrocyclopropanes | Requires dibromo substrates |
| Michael Addition of Bromonitromethane | Bromonitromethane, electron-poor alkenes | Useful for electron-poor alkenes | Specific substrate requirements |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are often employed.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Alcohols or other ester derivatives.
Scientific Research Applications
Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1-(nitromethyl)cyclopropyl)acetate involves its interaction with specific molecular targets. The nitromethyl group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The primary structural distinction among cyclopropane-acetate derivatives lies in the substituent on the cyclopropane ring. Below is a detailed comparison:
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (OCH₂), δ 4.5–5.0 ppm (CH₂NO₂) | |
| C NMR | δ 170–175 ppm (C=O), δ 85–90 ppm (cyclopropane C) | |
| IR | 1740 cm (C=O), 1540/1370 cm (NO₂) |
Q. Table 2. Common Synthetic Pathways and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitroalkene cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, −10°C | 65–75 | |
| Alkylidene transfer | Cu(acac)₂, THF, reflux | 50–60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
